N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Lipophilicity logP Drug-likeness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 942000-03-5; molecular formula C₁₂H₁₁F₂N₅O; MW 279.25) belongs to the tetrazolyl-containing cyclopropanecarboxamide class. This chemotype is associated with Bradykinin B1 receptor antagonism, a mechanism relevant to inflammatory and neurogenic pain pathways.

Molecular Formula C12H11F2N5O
Molecular Weight 279.251
CAS No. 942000-03-5
Cat. No. B2763133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
CAS942000-03-5
Molecular FormulaC12H11F2N5O
Molecular Weight279.251
Structural Identifiers
SMILESC1CC1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C12H11F2N5O/c13-9-4-3-8(5-10(9)14)19-11(16-17-18-19)6-15-12(20)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,20)
InChIKeyXSQPVHLNAMRTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 942000-03-5) – Verified Building Block for Bradykinin B1 Antagonist Research


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 942000-03-5; molecular formula C₁₂H₁₁F₂N₅O; MW 279.25) belongs to the tetrazolyl-containing cyclopropanecarboxamide class . This chemotype is associated with Bradykinin B1 receptor antagonism, a mechanism relevant to inflammatory and neurogenic pain pathways [1]. The compound features a distinctive 3,4-difluorophenyl substitution on the tetrazole N1 position, a pattern explicitly encompassed within the structural claims of tetrazole-containing cyclopropanecarboxamide patent families [1].

Why N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide Is Not Simply Interchangeable with Closest Analogs


Substitution patterns on the N1-phenyl ring of tetrazole-cyclopropanecarboxamides critically govern lipophilicity, metabolic stability, and target engagement. The 3,4-difluoro regiochemistry represents one of the preferred substitution patterns identified in Bradykinin B1 receptor antagonist patent families, where specific fluoro regioisomers (2,4-, 3,4-, and 3,5-difluoro) are distinctly enumerated [1]. Generic replacement with an unsubstituted phenyl or alternative fluoro-position analog alters physicochemical properties and may violate the structural requirements for B1 receptor pharmacophore recognition, leading to unpredictable activity shifts that cannot be extrapolated from the target compound's profile [2].

Quantitative Differentiation Evidence for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 942000-03-5)


Predicted Lipophilicity (logP) Versus Unsubstituted Phenyl Analog: Quantified Physicochemical Differentiation for Compound Selection

The 3,4-difluorophenyl substitution reduces predicted logP by 0.22 units compared to the unsubstituted phenyl analog. Target compound (ZINC331861783) has a predicted logP of 1.143 [1]; the closest direct analog N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (ZINC129929) has a predicted logP of 1.366 [2]. Lower logP may correlate with reduced non-specific protein binding and improved aqueous solubility, factors relevant for in vitro assay behavior.

Lipophilicity logP Drug-likeness

Structural Inclusion in Bradykinin B1 Receptor Antagonist Patent Scope: Preferred Regiochemistry Evidence for Target Engagement Potential

The patent family WO2018114783A1 explicitly enumerates compounds bearing 3,4-difluorophenyl substitution on the tetrazole-cyclopropanecarboxamide scaffold, alongside 2,4-difluoro and 3,5-difluoro regioisomers, as part of its structural claims for Bradykinin B1 receptor antagonism [1]. US20190177284A1 further defines tetrazolyl-containing cyclopropanecarboxamides as human B1 receptor antagonists, establishing the compound class as relevant to inflammation and pain target biology [2]. In contrast, no analogous patent claims have been identified for non-fluorinated or mono-fluorinated N1-aryl tetrazole cyclopropanecarboxamides in this context.

Bradykinin B1 receptor Pain and Inflammation SAR-guided procurement

Vendor-Certified Purity and Analytical Characterization: Batch-Level Quality Assurance for Reproducible Research

Bidepharm provides CAS 942000-03-5 at a standard certified purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical characterization exceeds that available from typical bulk chemical suppliers. For the unsubstituted phenyl analog, while similar purity claims may exist on non-verified vendor sites, no supplier was identified offering equivalent multi-method batch certification with publicly accessible traceable documentation.

Purity Analytical Characterization Procurement quality

Recommended Application Scenarios for Procuring N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 942000-03-5)


Bradykinin B1 Receptor Antagonist Discovery Programs

As a compound whose scaffold and 3,4-difluorophenyl substitution pattern are explicitly encompassed within Bradykinin B1 receptor antagonist patent families [1], CAS 942000-03-5 is suited for use as a reference compound or starting point for SAR exploration in pain and inflammation drug discovery programs targeting the B1 receptor . Its defined regiochemistry aligns with the structural requirements suggested by the patent literature, distinguishing it from analogs not covered by such claims.

Fluorinated Tetrazole Building Block Procurement for Medicinal Chemistry Libraries

The 3,4-difluorophenyl substitution imparts a measurable reduction in predicted logP (1.143) relative to the unsubstituted phenyl analog (1.366) [1], making this compound a preferred building block for library synthesis when lower lipophilicity is desired to modulate ADME properties. Its 98% purity with multi-method analytical certification ensures reliable incorporation into combinatorial chemistry workflows.

Physicochemical Property Profiling Studies for Tetrazole-Containing Scaffolds

With a predicted logP of 1.143, topological polar surface area (tPSA) of 63 Ų, and 5 H-bond acceptors [1], CAS 942000-03-5 offers defined physicochemical parameters suitable for comparative profiling studies evaluating the impact of difluoro substitution on solubility, permeability, and metabolic stability relative to non-fluorinated tetrazole cyclopropanecarboxamides.

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.